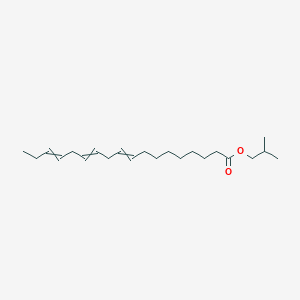![molecular formula C15H24OS B14356645 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene CAS No. 90184-24-0](/img/structure/B14356645.png)
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a butylsulfanyl group and a butoxy group at the para positions, along with a methyl group
Preparation Methods
The synthesis of 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene can be achieved through several routes. One common method involves the Williamson Ether Synthesis, where an alkoxide reacts with an alkyl halide under nucleophilic substitution (SN2) conditions . The reaction typically employs a strong base such as sodium hydride or potassium hydride to generate the alkoxide from the corresponding alcohol. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to optimize the reaction conditions and improve the overall yield and purity of the product.
Chemical Reactions Analysis
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene undergoes various chemical reactions, including:
Substitution: The butylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium permanganate for oxidation, nucleophiles like sodium methoxide for substitution, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to investigate their structure and function.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene involves its interaction with molecular targets through various pathways. The butylsulfanyl group can participate in nucleophilic substitution reactions, while the butoxy group can engage in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects.
Comparison with Similar Compounds
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene can be compared with other similar compounds, such as:
1-(Butylsulfanyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a butoxy group.
4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one: Contains a butoxy group and a methoxy group but with a different core structure.
4,5-bis(tert-butylsulfanyl)phthalonitrile: Contains tert-butylsulfanyl groups but with a phthalonitrile core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
90184-24-0 |
|---|---|
Molecular Formula |
C15H24OS |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-(4-butylsulfanylbutoxy)-4-methylbenzene |
InChI |
InChI=1S/C15H24OS/c1-3-4-12-17-13-6-5-11-16-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
XMIHWOCKPCIGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCCCOC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


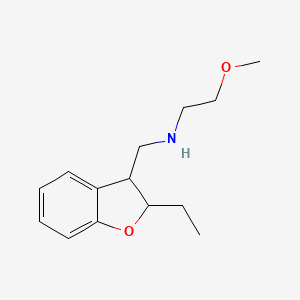
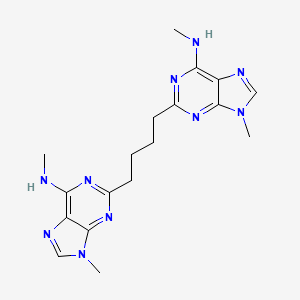

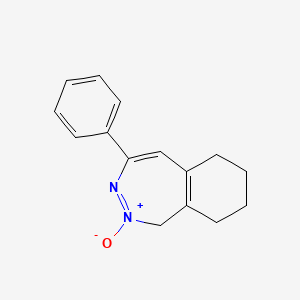
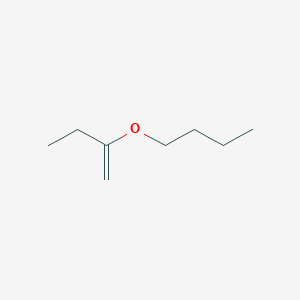


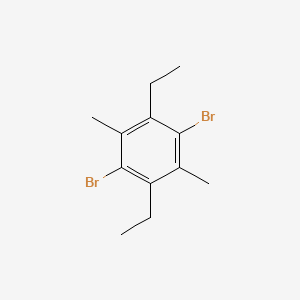


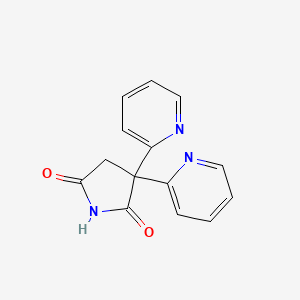
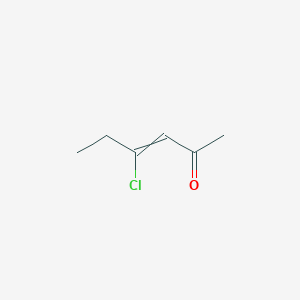
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
